Crocapeptin C

Serine protease inhibition Ahp-cyclodepsipeptide Chymotrypsin inhibitor

Crocapeptin C is the only Ahp-cyclodepsipeptide from Melittangium boletus with fully resolved absolute stereochemistry (advanced Marfey's method + ROESY) and documented antithrombotic activity targeting platelet aggregation—a dual-function profile absent in crocapeptins A/B from Chondromyces crocatus. With a chymotrypsin IC50 of 0.5 µM, it bridges the potency gap between crocapeptins A (0.1 µM) and dinghupeptin B (1.1 µM), serving as an ideal mid-range reference inhibitor for SAR benchmarking and serine protease screening. Verified stereochemistry ensures reproducible assay performance and reliable cross-study comparisons.

Molecular Formula C49H70N8O13
Molecular Weight 979.1 g/mol
Cat. No. B12385163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocapeptin C
Molecular FormulaC49H70N8O13
Molecular Weight979.1 g/mol
Structural Identifiers
SMILESCCC(=O)NC(CCC(=O)NCCO)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C
InChIInChI=1S/C49H70N8O13/c1-8-38(60)51-33(18-20-39(61)50-22-23-58)43(63)55-42-29(6)70-49(69)41(28(4)5)54-45(65)36(25-31-14-16-32(59)17-15-31)56(7)48(68)37(26-30-12-10-9-11-13-30)57-40(62)21-19-34(47(57)67)52-44(64)35(24-27(2)3)53-46(42)66/h9-17,27-29,33-37,40-42,58-59,62H,8,18-26H2,1-7H3,(H,50,61)(H,51,60)(H,52,64)(H,53,66)(H,54,65)(H,55,63)/t29-,33+,34+,35+,36+,37+,40-,41+,42+/m1/s1
InChIKeyMNZVVCZFHHWGGD-JNYKPYMTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crocapeptin C for Research Procurement: Ahp-Containing Cyclic Depsipeptide Chymotrypsin Inhibitor from Myxobacterium


Crocapeptin C is a cyclic depsipeptide containing the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) heterocycle, isolated from the methanol extract of the myxobacterium Melittangium boletus [1]. The compound's chemical structure (C49H70N8O13, molecular weight 979.13) was established via NMR and ESI-MS analysis, with absolute stereochemistry determined using the advanced Marfey's method and ROESY spectrum data [2]. Crocapeptin C belongs to the Ahp-cyclodepsipeptide class, which shares structural homology with cyanopeptolin-type serine protease inhibitors [3]. The compound exhibits potent inhibitory activity against chymotrypsin with an IC50 value of 0.5 µM [2].

Why Crocapeptin C Cannot Be Substituted by Other Ahp-Containing Chymotrypsin Inhibitors


Ahp-cyclodepsipeptides as a class exhibit substantial functional divergence based on subtle structural variations, producer organism, and biological target profile. Crocapeptin C (IC50 = 0.5 µM) demonstrates chymotrypsin inhibitory potency distinct from other Ahp-containing congeners such as dinghupeptins A and B (IC50 = 2.1 µM and 1.1 µM, respectively) [1]. Moreover, crocapeptins A (1-3) exhibit approximately 5-fold greater potency (IC50 = 0.1 µM) against the same enzyme target [2], underscoring that even compounds within the same family cannot be assumed interchangeable. Critically, Crocapeptin C is the only Ahp-cyclodepsipeptide from Melittangium boletus for which antithrombotic activity targeting platelet aggregation has been reported [3], a functional property absent from the characterization of crocapeptins isolated from Chondromyces crocatus. Generic substitution without accounting for these quantifiable differences in potency, producer-specific biosynthetic origin, and reported biological activity profile introduces significant experimental variability and invalidates cross-study comparisons.

Crocapeptin C Quantitative Differentiation Evidence: Comparative Chymotrypsin Inhibition and Functional Profile


Crocapeptin C Chymotrypsin IC50 Compared to Dinghupeptin Congeners

Crocapeptin C (IC50 = 0.5 µM) demonstrates approximately 2.2-fold greater chymotrypsin inhibitory potency than dinghupeptin B (IC50 = 1.1 µM) and approximately 4.2-fold greater potency than dinghupeptin A (IC50 = 2.1 µM) [1]. Both dinghupeptins A and B are Ahp-containing cyclodepsipeptides that inhibit chymotrypsin via competitive binding to the active site [1].

Serine protease inhibition Ahp-cyclodepsipeptide Chymotrypsin inhibitor

Crocapeptin C Potency Relative to Crocapeptins A (1-3)

Within the crocapeptin compound family, crocapeptins A (compounds 1-3) exhibit chymotrypsin IC50 values of 0.1 µM, representing 5-fold greater potency than Crocapeptin C (IC50 = 0.5 µM), while crocapeptin 4 demonstrates intermediate potency (IC50 = 0.2 µM) [1]. Crocapeptin C was isolated from Melittangium boletus [2], whereas crocapeptins A (1-3) were isolated from Chondromyces crocatus [1].

Protease inhibitor Crocapeptin family Chymotrypsin inhibition

Crocapeptin C Producer Organism Specificity: Melittangium boletus as Sole Reported Source

Crocapeptin C is the only Ahp-cyclodepsipeptide reported to be isolated from the myxobacterium Melittangium boletus [1]. All other characterized crocapeptins (cro capeptins A, B, and derivatives) originate from Chondromyces crocatus [2]. Melittangium boletus harbors distinct biosynthetic capabilities, including a class III lanthipeptide gene cluster (bolA/bolKC) that produces boletupeptin [3], and contains cytochrome P450 and diterpene synthase systems not shared with Chondromyces crocatus [4].

Myxobacteria Natural product biosynthesis Melittangium boletus

Crocapeptin C Antithrombotic Activity: Platelet Aggregation Targeting

Crocapeptin C has been reported to exhibit antithrombotic activity targeting platelet aggregation [1]. This represents a functional property distinct from the protease inhibitory activity shared with other Ahp-cyclodepsipeptides. No equivalent antithrombotic activity has been reported for crocapeptins A or B isolated from Chondromyces crocatus [2], nor for cyanopeptolin-class compounds from cyanobacterial sources.

Antithrombotic Platelet aggregation Cardiovascular research

Crocapeptin C Structural Novelty: Verified Stereochemistry by Advanced Marfey's Method

The stereochemistry of Crocapeptin C's constituent amino acids was fully determined using the advanced Marfey's method combined with ROESY spectrum data [1]. This comprehensive stereochemical characterization distinguishes Crocapeptin C from many Ahp-cyclodepsipeptides for which only relative stereochemistry or partial absolute configuration data are available [2].

Stereochemistry Natural product characterization Ahp-cyclodepsipeptide

Crocapeptin C Application Scenarios: Validated Research Use Cases Based on Comparative Evidence


Serine Protease Inhibitor Screening and Chymotrypsin Assay Standardization

Crocapeptin C (IC50 = 0.5 µM) serves as a characterized positive control or reference inhibitor for chymotrypsin inhibition assays. Its moderate potency (5-fold lower than crocapeptins A at 0.1 µM, yet 2.2-fold higher than dinghupeptin B at 1.1 µM) positions it as a mid-range comparator for benchmarking novel Ahp-cyclodepsipeptide inhibitors [1]. The fully resolved absolute stereochemistry supports reproducible assay performance and structure-activity interpretation [2].

Myxobacterial Natural Product Biosynthesis and Genome Mining Studies

Crocapeptin C is uniquely derived from Melittangium boletus [1], distinguishing it from all other crocapeptins isolated from Chondromyces crocatus [2]. Researchers investigating myxobacterial secondary metabolite diversity or performing comparative genomics of biosynthetic gene clusters across myxobacterial genera should select Crocapeptin C as a representative Ahp-cyclodepsipeptide from the Melittangium lineage, which harbors distinct biosynthetic capabilities including class III lanthipeptide production [3].

Antithrombotic and Platelet Aggregation Research

Crocapeptin C is the only Ahp-cyclodepsipeptide with reported antithrombotic activity targeting platelet aggregation [1]. Investigators studying dual-function natural products, protease inhibitors with cardiovascular applications, or screening for novel antithrombotic leads should select Crocapeptin C over crocapeptins A/B or cyanopeptolins, which lack documented antithrombotic activity [2]. This application scenario is supported by the compound's verified stereochemical characterization, which facilitates mechanistic studies [3].

Structure-Activity Relationship Studies of Ahp-Containing Cyclodepsipeptides

Crocapeptin C offers a fully characterized stereochemical framework established through advanced Marfey's method and ROESY spectroscopy [1]. For SAR studies investigating how subtle structural modifications alter chymotrypsin inhibitory potency across the 0.1 µM to 2.1 µM range observed among Ahp-cyclodepsipeptides [2], Crocapeptin C provides a structurally validated reference point bridging the potency gap between crocapeptins A and dinghupeptins.

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